molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No.: B051970
CAS No.: 761-01-3
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Description

N,N-diethylethanamine; sulfur trioxide, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO3S and its molecular weight is 181.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68185. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfation of Polysaccharides

N,N-diethylethanamine, when used with sulfur trioxide, has applications in the sulfation of polysaccharides, a process critical in synthesizing biologically active heparan sulfate mimetics. Sulfation reactions require controlled conditions due to the highly acidic character of sulfur trioxide. Introducing basic components like N,N-diethylethanamine helps in maintaining controlled and nondestructive sulfation, crucial for preserving the integrity of sensitive molecular structures (Papy-Garcia et al., 2005).

Analytical Method for Active Sulfur Trioxide Estimation

N,N-diethylethanamine sulfur trioxide complex (TEA-SO3) serves as an essential sulfating agent in various chemical syntheses. The quality of TEA-SO3 determines the availability of active sulfur trioxide in the reaction. Developing accurate, precise, and robust analytical methods for estimating the active sulfur trioxide and sulfuric acid in TEA-SO3 is vital for ensuring the quality of the reagent and the success of the sulfation reactions. Such methods involve hydrolysis of the complex under controlled conditions and subsequent titration techniques (Ahirrao et al., 2022).

Reaction with Perfluoro-2-azapropene and Trifluoromethyl Isocyanate

Sulfur trioxide reacts with specific compounds such as perfluoro-2-azapropene and trifluoromethyl isocyanate, leading to the formation of other chemical entities. The reaction mechanism and the resulting products are of interest in various chemical research applications, emphasizing the reactivity and versatility of sulfur trioxide in chemical synthesis (Gontar' et al., 1978).

Catalytic Sulfur (VI) Oxide Decomposition

Sulfur trioxide plays a role in catalytic sulfur (VI) oxide decomposition, an oxygen-generating reaction crucial in specific hydrogen-generating chemical process heat plants. Understanding the reaction mechanisms, catalyst composition, and optimization of this process is vital for operational efficiency and safety in high-temperature nuclear reactors and other related applications (Brown & Revankar, 2012).

Safety and Hazards

“N,N-diethylethanamine; sulfur trioxide” is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, wash skin thoroughly after handling, and wear protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

N,N-diethylethanamine;sulfur trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPEVZFVMVUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278539
Record name Sulfur trioxide triethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761-01-3
Record name 761-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfur trioxide triethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfur Trioxide - Triethylamine Complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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